molecular formula C11H15N3O B3031850 4-Phenylpiperazine-1-carboxamide CAS No. 77464-11-0

4-Phenylpiperazine-1-carboxamide

Cat. No. B3031850
CAS RN: 77464-11-0
M. Wt: 205.26 g/mol
InChI Key: YIXRJXPKZRHXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The IUPAC name for this compound is N-phenyl-1-piperazinecarboxamide .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .


Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazine-1-carboxamide consists of a phenyl group attached to a piperazine ring, which is further connected to a carboxamide group . Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine .


Physical And Chemical Properties Analysis

4-Phenylpiperazine-1-carboxamide is a solid at room temperature . It has a boiling point of 423.3±45.0°C at 760 mmHg and a melting point of 114-115°C . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Phenylpiperazine-1-carboxamide, focusing on six unique applications:

Alzheimer’s Disease Treatment

4-Phenylpiperazine-1-carboxamide derivatives have been studied for their potential as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of Alzheimer’s disease (AD). These compounds can inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for improving cognitive functions in AD patients . Research has shown that certain derivatives exhibit potent inhibitory activity against AChE, making them promising candidates for AD drug development .

Antipsychotic Agents

This compound has also been explored for its potential use in developing antipsychotic medications. The piperazine moiety is a common structural feature in many antipsychotic drugs, and modifications of 4-Phenylpiperazine-1-carboxamide have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors . These modifications can help in managing symptoms of schizophrenia and other psychotic disorders.

Antidepressant Activity

Research indicates that 4-Phenylpiperazine-1-carboxamide derivatives may have antidepressant properties. These compounds can interact with serotonin receptors, which play a significant role in mood regulation. By modulating these receptors, the derivatives can potentially alleviate symptoms of depression . Studies have demonstrated that certain derivatives exhibit significant antidepressant-like effects in preclinical models .

Antimicrobial Agents

The antimicrobial potential of 4-Phenylpiperazine-1-carboxamide derivatives has been investigated, particularly against bacterial and fungal pathogens. These compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to the death of the pathogens . This makes them valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Applications

Some derivatives of 4-Phenylpiperazine-1-carboxamide have shown anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This application is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Safety and Hazards

The safety information for 4-Phenylpiperazine-1-carboxamide indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary target of 4-Phenylpiperazine-1-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

4-Phenylpiperazine-1-carboxamide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 4-Phenylpiperazine-1-carboxamide affects the cholinergic neurotransmission pathway . This pathway is critical for learning and memory. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .

Pharmacokinetics

The compound is a solid at room temperature , suggesting it could be administered orally. Its boiling point is 423.3°C , indicating it is stable under physiological conditions.

Result of Action

The inhibition of AChE by 4-Phenylpiperazine-1-carboxamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This could potentially improve cognitive function, making the compound a potential candidate for the treatment of cognitive disorders such as Alzheimer’s disease .

Action Environment

The action of 4-Phenylpiperazine-1-carboxamide can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with the compound, altering its action.

properties

IUPAC Name

4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRJXPKZRHXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998662
Record name 4-Phenylpiperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperazine-1-carboxamide

CAS RN

77464-11-0
Record name NSC69758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylpiperazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Phenylpiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Phenylpiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Phenylpiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Phenylpiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Phenylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.